molecular formula C12H15NO4 B1664675 (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 103733-66-0

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1664675
CAS No.: 103733-66-0
M. Wt: 237.25 g/mol
InChI Key: BWYXEHBJIMGDEB-VIFPVBQESA-N
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Description

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3 position.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a different degree of saturation.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-methanol: Contains a methanol group instead of a carboxylic acid group.

Uniqueness

The presence of the carboxylic acid group at the 3 position in (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXEHBJIMGDEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161126
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-66-0
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103733-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962K79T8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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